molecular formula C8H8BrN3S B11980260 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide CAS No. 94794-27-1

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Cat. No.: B11980260
CAS No.: 94794-27-1
M. Wt: 258.14 g/mol
InChI Key: HMOSVEOPAUPPHT-WZUFQYTHSA-N
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Description

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8BrN3S. It is known for its intriguing properties and diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity. The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylene]hydrazinecarbothioamide
  • 2-[(4-Fluorophenyl)methylene]hydrazinecarbothioamide
  • 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide

Uniqueness

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

94794-27-1

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-

InChI Key

HMOSVEOPAUPPHT-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=S)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Br

Origin of Product

United States

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